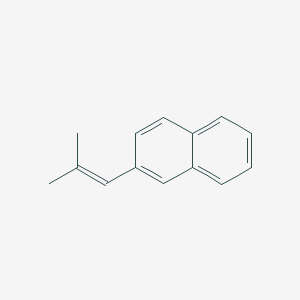

2-(2-Methylprop-1-en-1-yl)naphthalene

Beschreibung

Eigenschaften

CAS-Nummer |

72040-90-5 |

|---|---|

Molekularformel |

C14H14 |

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

2-(2-methylprop-1-enyl)naphthalene |

InChI |

InChI=1S/C14H14/c1-11(2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-10H,1-2H3 |

InChI-Schlüssel |

XQUQVMNGJMCPJI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC1=CC2=CC=CC=C2C=C1)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for the Preparation of 2 2 Methylprop 1 En 1 Yl Naphthalene

Regioselective and Stereoselective Synthetic Strategies

The construction of the target molecule hinges on the formation of a carbon-carbon bond between the naphthalene (B1677914) C2 position and the C1 position of the isobutenyl group. The key challenge lies in achieving this with high regioselectivity, avoiding reactions at other positions on the naphthalene ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. polyu.edu.hk The Suzuki-Miyaura coupling, in particular, is a versatile method that joins an organoboron compound with an organohalide or triflate. youtube.com For the synthesis of 2-(2-Methylprop-1-en-1-yl)naphthalene, this can be envisioned through the reaction of a 2-substituted naphthalene electrophile with an isobutenylboron reagent.

A plausible route involves the coupling of 2-bromonaphthalene (B93597) with an isopropenylboronic acid derivative. The reaction proceeds via a well-established catalytic cycle. youtube.com This method offers high regioselectivity, as the coupling occurs specifically at the carbon-bromine bond. The choice of catalyst, ligand, and base is crucial for achieving high yields. chemrxiv.orgnih.gov Ligands such as bulky, electron-rich phosphines are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Alkenylboron Reagents

| Component | Example | Purpose/Function |

|---|---|---|

| Aryl Halide | 2-Bromonaphthalene | Electrophilic partner, defines regiochemistry. |

| Organoboron Reagent | Isopropenylboronic acid or its pinacol (B44631) ester | Nucleophilic partner, provides the alkenyl group. |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | The active catalyst that facilitates the C-C bond formation. |

| Ligand | SPhos, XantPhos | Stabilizes the palladium center and promotes catalytic activity. nih.govrsc.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. youtube.com |

| Solvent | Toluene (B28343), Dioxane, DMF | Solubilizes reactants and influences reaction rate. |

Olefination reactions provide a direct route to forming carbon-carbon double bonds from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for this transformation, starting from the readily available 2-naphthaldehyde (B31174).

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com For the target molecule, 2-naphthaldehyde would be treated with isopropyltriphenylphosphorane, an ylide generated by deprotonating isopropyltriphenylphosphonium (B8661593) bromide with a strong base like butyllithium. A key feature of the Wittig reaction is that non-stabilized ylides (like the one required here) typically favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org The reaction of 2-naphthaldehyde with the anion of diethyl isopropylphosphonate would yield the desired product. The HWE reaction is renowned for its high stereoselectivity, typically producing the (E)-alkene as the major product. nrochemistry.comorganic-chemistry.org The dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. organic-chemistry.org

Table 2: Comparison of Wittig and HWE Reactions for the Synthesis of 2-(2-Methylprop-1-en-1-yl)naphthalene

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Starting Carbonyl | 2-Naphthaldehyde | 2-Naphthaldehyde |

| Phosphorus Reagent | Isopropyltriphenylphosphonium salt | Diethyl isopropylphosphonate |

| Base | Strong, non-nucleophilic bases (e.g., n-BuLi, NaH) | Milder bases (e.g., NaH, NaOMe, K₂CO₃) nrochemistry.comorganic-chemistry.org |

| Key Intermediate | Phosphonium ylide | Phosphonate carbanion |

| Predominant Stereochemistry | (Z)-alkene (with non-stabilized ylides) organic-chemistry.org | (E)-alkene wikipedia.orgorganic-chemistry.org |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate |

Pericyclic reactions are concerted processes that occur via a cyclic transition state and are governed by the rules of orbital symmetry. msu.eduutdallas.edu While direct functionalization of an existing naphthalene ring via a pericyclic reaction is generally unfavorable due to the aromatic stabilization energy, amherst.edu these reactions can be employed to construct the substituted ring system itself.

A hypothetical approach could involve a Diels-Alder [4+2] cycloaddition to build the core structure. msu.eduamherst.edu This would require a diene and a dienophile designed to yield a precursor that, upon subsequent reaction (e.g., aromatization), would generate the 2-(2-Methylprop-1-en-1-yl)naphthalene scaffold. For instance, a suitably substituted 1,3-butadiene (B125203) derivative could react with a dienophile, leading to a cyclohexene (B86901) intermediate. Aromatization of this intermediate would then form the final naphthalene ring system. The success of such a strategy would depend heavily on the availability of the correct precursors and the ability to control the regiochemistry of the cycloaddition.

Green Chemistry Principles in the Synthesis of 2-(2-Methylprop-1-en-1-yl)naphthalene

The application of green chemistry principles to the synthesis of 2-(2-methylprop-1-en-1-yl)naphthalene is crucial for developing environmentally benign and sustainable manufacturing processes. While specific green synthetic routes for this particular compound are not extensively documented in publicly available literature, established methodologies for similar chemical transformations can be adapted to enhance its eco-friendliness. This section explores potential green chemistry approaches by analyzing a hypothetical conventional synthesis and proposing more sustainable alternatives.

A plausible and conventional method for the synthesis of 2-(2-methylprop-1-en-1-yl)naphthalene is the Wittig reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This widely used method involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. wikipedia.orglibretexts.org In this case, 2-naphthaldehyde would react with the ylide generated from isopropyltriphenylphosphonium bromide.

However, the traditional Wittig reaction presents several challenges from a green chemistry perspective. The reaction typically generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight and is often difficult to separate from the desired product, leading to significant waste. wikipedia.org The synthesis of the phosphonium ylide also requires the use of strong bases like n-butyllithium and anhydrous solvents such as tetrahydrofuran (B95107) (THF), which pose safety and environmental hazards. libretexts.org

In pursuit of a greener synthesis for 2-(2-methylprop-1-en-1-yl)naphthalene, several principles of green chemistry can be applied to address the shortcomings of the conventional Wittig reaction. These include the use of alternative solvents, the development of catalytic systems, and the utilization of renewable starting materials.

Catalytic Approaches and Alternative Reagents:

To circumvent the stoichiometric generation of triphenylphosphine oxide, catalytic versions of the Wittig reaction or alternative olefination reactions are desirable. While a direct catalytic Wittig reaction for this specific transformation is not reported, other catalytic methods for C=C bond formation can be considered.

Another approach involves modifying the Wittig reagent to facilitate easier separation of the phosphine (B1218219) oxide byproduct. For instance, using a phosphonium salt with polymeric or fluorous tags could allow for simplified removal by precipitation or extraction.

Alternative Solvents and Reaction Conditions:

The choice of solvent plays a significant role in the environmental impact of a chemical process. Anhydrous and volatile organic solvents like THF, commonly used in the Wittig reaction, are flammable and can be toxic. Green chemistry encourages the use of safer and more environmentally friendly alternatives.

Recent research has demonstrated the feasibility of conducting Wittig reactions in greener solvents such as polyethylene (B3416737) glycol (PEG), ionic liquids, or even water. These solvents can offer advantages in terms of reduced volatility, toxicity, and improved recyclability. Furthermore, the use of phase-transfer catalysis can enable the reaction to proceed in a biphasic system, simplifying product isolation and catalyst recycling. mnstate.edu

Microwave-assisted organic synthesis is another green technique that could be applied. Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and sometimes improved yields and cleaner reaction profiles.

A comparative overview of a hypothetical conventional Wittig synthesis and potential greener alternatives is presented in the table below.

| Feature | Conventional Wittig Synthesis | Potential Green Alternatives |

| Reagents | 2-Naphthaldehyde, Isopropyltriphenylphosphonium bromide, n-Butyllithium | 2-Naphthaldehyde, Catalytic olefination reagent or modified Wittig reagent |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Polyethylene glycol (PEG), Ionic Liquids, Deep Eutectic Solvents (DES), Water |

| Byproduct | Stoichiometric Triphenylphosphine oxide | Catalytic amount of byproduct or easily separable phosphine oxide derivative |

| Energy Input | Conventional heating | Microwave irradiation |

| Waste | High E-factor due to stoichiometric byproduct and solvent use | Lower E-factor due to catalysis, solvent recycling, and reduced waste |

By embracing these green chemistry principles, the synthesis of 2-(2-methylprop-1-en-1-yl)naphthalene can be redesigned to be more sustainable and environmentally responsible. Future research in this area would be valuable for developing and optimizing a truly green synthetic route for this compound.

Electrophilic and Nucleophilic Addition Reactions to the Olefinic Moiety

The isopropenyl group's double bond is a site of high electron density, making it susceptible to attack by electrophiles. The proximity to the naphthalene ring provides significant electronic stabilization to cationic intermediates formed during these reactions. Nucleophilic addition to the unactivated olefin is generally not a favorable pathway unless preceded by electrophilic activation.

Hydrofunctionalization involves the addition of an H-X molecule across the double bond. In the case of 2-(2-Methylprop-1-en-1-yl)naphthalene, these reactions proceed via a carbocation intermediate. The reaction is regioselective, following Markovnikov's rule, due to the exceptional stability of the resulting tertiary carbocation, which is also benzylic to the naphthalene ring.

For instance, the acid-catalyzed hydration of the olefinic bond leads to the formation of the corresponding tertiary alcohol.

Reaction: 2-(2-Methylprop-1-en-1-yl)naphthalene + H₂O (in the presence of H⁺ catalyst) → 2-(Naphthalen-2-yl)propan-2-ol

This high regioselectivity is a direct consequence of the formation of the most stable carbocation intermediate at the carbon atom directly attached to the naphthalene ring.

The addition of hydrogen halides (HX) and halogens (X₂) to the isopropenyl group are classic examples of electrophilic addition.

Hydrohalogenation: The reaction with hydrogen halides like HBr or HCl also follows Markovnikov's rule, leading to the formation of a tertiary halide. The electrophilic H⁺ adds to the terminal carbon of the double bond, generating the stable tertiary benzylic carbocation, which is then attacked by the halide ion (e.g., Br⁻).

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by a halide ion opens this ring, resulting in a vicinal dihalide.

The following table summarizes these electrophilic addition reactions.

Table 1: Electrophilic Addition Reactions of 2-(2-Methylprop-1-en-1-yl)naphthalene

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydration | H₂O, H₂SO₄ (cat.) | 2-(Naphthalen-2-yl)propan-2-ol |

| Hydrobromination | HBr | 2-(2-Bromopropan-2-yl)naphthalene |

Oxidative and Reductive Transformations of the Naphthalene and Olefinic System

The presence of two distinct functional groups susceptible to redox reactions allows for selective transformations under controlled conditions. The olefinic double bond is generally more reactive towards both oxidation and reduction than the aromatic naphthalene rings.

The isopropenyl double bond can be selectively oxidized without affecting the aromatic system using a variety of reagents. These reactions are valuable for introducing oxygen-containing functional groups.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2-(2-methyloxiran-2-yl)naphthalene.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃), or potassium permanganate (KMnO₄) under cold, alkaline conditions, to produce 2-(naphthalen-2-yl)propane-1,2-diol.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878), DMS) cleaves the double bond to yield 2-acetonaphthone and formaldehyde.

Metabolic studies on the related compound 2-isopropylnaphthalene in rats have shown that oxidation occurs at the alkyl chain, producing metabolites such as 2-(2-naphthyl)-2-propanol and 2-(2-naphthyl)-1,2-propanediol, which supports the higher reactivity of the alkyl/alkenyl substituent over the aromatic core. nih.gov

Table 2: Selective Oxidation of the Isopropenyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-(2-Methyloxiran-2-yl)naphthalene |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 2-(Naphthalen-2-yl)propane-1,2-diol |

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation allows for the selective reduction of either the isopropenyl group or the naphthalene ring system by choosing appropriate catalysts and reaction conditions.

Selective Olefin Reduction: The isopropenyl double bond can be readily and selectively hydrogenated under mild conditions using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) at low hydrogen pressure. This reaction is much faster than the reduction of the aromatic ring and yields 2-isopropylnaphthalene.

Naphthalene Ring Reduction: Under more forcing conditions (higher temperatures and pressures), the naphthalene ring can be hydrogenated. The reduction typically proceeds in a stepwise manner. The first hydrogenation yields 2-isopropyltetralin (a tetrahydronaphthalene derivative). Further hydrogenation under even more vigorous conditions can lead to the fully saturated 2-isopropyldecalin (a decahydronaphthalene derivative). Studies on naphthalene hydrogenation using various catalysts, such as Ni-based systems, have detailed the conditions required for these transformations. mdpi.comresearchgate.net

Table 3: Catalytic Hydrogenation Pathways

| Product | Catalyst | Conditions |

|---|---|---|

| 2-Isopropylnaphthalene | Pd/C | H₂ (1 atm), Room Temp. |

| 2-Isopropyltetralin | Ni, Rh, or Ru | H₂ (High Pressure), High Temp. |

Cycloaddition and Polymerization Reactions Initiated by the Isopropenyl Group

The olefinic moiety of 2-(2-Methylprop-1-en-1-yl)naphthalene can participate in cycloaddition reactions and is the key functional group for polymerization.

Cycloaddition Reactions: The isopropenyl group can act as a 2π-electron component in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): It can function as a dienophile, reacting with a suitable diene to form a six-membered ring. The reactivity is enhanced by the electronic properties of the naphthalene ring.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can produce cyclobutane (B1203170) derivatives. libretexts.orgnih.gov

Furthermore, the naphthalene ring itself can participate in dearomative cycloaddition reactions under specific catalytic or photochemical conditions, offering pathways to complex three-dimensional structures. nih.govrsc.org

Polymerization: The isopropenyl group enables 2-(2-Methylprop-1-en-1-yl)naphthalene to act as a monomer. Anionic polymerization of 2-isopropenylnaphthalene (B1580880) has been successfully carried out using initiators like sec-butyllithium (B1581126) in non-polar solvents such as toluene. kpi.ua This process is an equilibrium polymerization, characteristic of α-methyl styrene (B11656) derivatives, where a ceiling temperature exists above which polymerization is not favorable. kpi.ua This method allows for the synthesis of poly(2-isopropenylnaphthalene), a polymer with a bulky naphthalene pendant group that influences its physical properties.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(2-Methylprop-1-en-1-yl)naphthalene |

| 2-Isopropenylnaphthalene |

| 2-(Naphthalen-2-yl)propan-2-ol |

| 2-(2-Bromopropan-2-yl)naphthalene |

| 2-(1,2-Dibromo-2-methylpropyl)naphthalene |

| 2-(2-Methyloxiran-2-yl)naphthalene |

| 2-(Naphthalen-2-yl)propane-1,2-diol |

| 2-Acetonaphthone |

| Formaldehyde |

| 2-Isopropylnaphthalene |

| 2-Isopropyltetralin |

| 2-Isopropyldecalin |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Osmium tetroxide |

| Sodium bisulfite |

| Potassium permanganate |

| Ozone |

| Dimethyl sulfide |

| Palladium on carbon |

| Platinum dioxide |

| sec-Butyllithium |

| Toluene |

An in-depth analysis of the chemical reactivity, transformation chemistry, and functionalization of 2-(2-Methylprop-1-en-1-yl)naphthalene reveals its versatile role in advanced organic synthesis. This article explores its participation in dearomative cycloadditions, its potential as a monomer in polymerization reactions, and the strategic functionalization of its naphthalene core.

Advanced Spectroscopic and Diffractional Probes in Understanding the Chemical Behavior of 2 2 Methylprop 1 En 1 Yl Naphthalene

Application of Advanced NMR Spectroscopy for Conformational Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic study of organic compounds. While one-dimensional NMR provides basic structural information, advanced techniques offer deeper insights into molecular conformation and reaction kinetics.

Two-dimensional (2D) NMR spectroscopy is crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like naphthalene (B1677914) derivatives. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between atoms. For instance, in the structural characterization of novel naphthalene derivatives, 2D NMR is instrumental. mdpi.com The analysis of homonuclear ¹H-¹H 2D spectra allows for the precise correlation of neighboring protons. mdpi.com Furthermore, heteronuclear 2D NMR spectra provide a perfect correlation between protons and their directly attached carbons, as well as with neighboring carbons and other heteroatoms like phosphorus. mdpi.com This level of detail is essential for confirming the structure of newly synthesized derivatives and for differentiating between isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. In a study of a derivative, 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, an intramolecular C—H⋯O hydrogen bond was identified. nih.gov In the crystal structure of this derivative, molecules are primarily connected by intermolecular O—H⋯O hydrogen bonds, forming a centrosymmetric cyclic dimer. nih.gov Additionally, weak intermolecular C—H⋯O hydrogen bonds and weak π–π ring interactions contribute to the formation of a layered structure. nih.gov These findings highlight the importance of vibrational spectroscopy in understanding the non-covalent interactions that govern the supramolecular assembly of these molecules.

X-Ray Crystallography and Electron Diffraction Studies for Solid-State Structure and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the derivative 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, single-crystal X-ray diffraction analysis revealed that the substituent side chain is rotated out of the plane of the naphthalenedione ring. nih.gov The analysis provided precise torsion angles, which are crucial for understanding the molecule's conformation in the solid state. nih.gov The study also detailed how the molecules pack in the crystal lattice, forming a two-dimensional structure through a combination of hydrogen bonds and π–π interactions. nih.gov The hydrogen atoms of the methyl groups were found to be disordered over six equivalent sites, indicating rotational freedom even in the solid state. nih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1234 (6) |

| b (Å) | 10.9876 (7) |

| c (Å) | 11.0123 (7) |

| β (°) | 114.987 (3) |

| V (ų) | 1109.81 (12) |

| Z | 4 |

| Crystal data for 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione |

Mass Spectrometric Approaches for Reaction Pathway Interrogation and Mechanism Development

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used to determine the molecular weight of compounds and to elucidate their structure by analyzing their fragmentation patterns. In the context of 2-(2-methylprop-1-en-1-yl)naphthalene, mass spectrometry can be used to confirm its molecular weight and to study its fragmentation under ionization. The fragmentation pattern would likely involve the loss of methyl groups and cleavage at the bond connecting the propenyl group to the naphthalene ring, providing evidence for the compound's structure. While specific studies on the reaction pathways of this compound using mass spectrometry are not detailed in the available literature, the technique is fundamental in monitoring the progress of reactions involving naphthalene derivatives and identifying potential intermediates and byproducts.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that interact differently with left and right circularly polarized light. These techniques are essential for determining the absolute configuration and conformational properties of chiral compounds. For a molecule to be studied by these methods, it must be chiral. There is no indication from the available literature that 2-(2-methylprop-1-en-1-yl)naphthalene is a chiral molecule or that it has been resolved into enantiomers. Therefore, the application of chiroptical spectroscopy for its stereochemical research is not documented. However, these techniques are widely applied to chiral naphthalene-based compounds to investigate their stereochemistry. rsc.org

Computational Chemistry and Theoretical Investigations into the Structure and Reactivity of 2 2 Methylprop 1 En 1 Yl Naphthalene

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals, which govern the molecule's properties and reactivity.

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.comajchem-a.com Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com

Below is a table illustrating calculated quantum chemical parameters for the parent naphthalene (B1677914) molecule, which serve as a baseline for understanding its derivatives.

| Parameter | Value (eV) | Basis Set / Method | Reference |

| HOMO Energy | -6.13 | aug-cc-pVQZ / DFT | samipubco.com |

| LUMO Energy | -1.38 | aug-cc-pVQZ / DFT | samipubco.com |

| HOMO-LUMO Gap | 4.75 | aug-cc-pVQZ / DFT | samipubco.com |

This interactive table shows theoretical values for Naphthalene.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. irjweb.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red areas indicate negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. Green regions represent neutral potential.

For 2-(2-methylprop-1-en-1-yl)naphthalene, the MEP map is expected to show a high concentration of negative potential (red) over the π-system of the naphthalene rings and the double bond of the propenyl side chain. This is consistent with the known electron-rich nature of aromatic systems. The delocalized π-electrons make the aromatic ring a prime target for electrophiles. The alkyl portions of the substituent (the methyl groups) would exhibit a more neutral or slightly positive potential. Such a map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding the prediction of its chemical behavior in reactions. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. It is particularly effective for investigating reaction mechanisms, determining the structures of transition states, and calculating activation energies. ssrn.com

For a molecule like 2-(2-methylprop-1-en-1-yl)naphthalene, DFT could be employed to model various reactions, such as electrophilic aromatic substitution, oxidation, or addition reactions at the double bond of the side chain. By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of all intermediates and, crucially, the transition states that connect them.

For example, a DFT study on the fragmentation of the naphthalene radical cation has successfully mapped complex reaction pathways, including isomerization and dissociation steps. researchgate.net A similar approach applied to 2-(2-methylprop-1-en-1-yl)naphthalene could elucidate the mechanisms of its degradation or transformation, providing detailed insights into bond-breaking and bond-forming processes and predicting the most likely reaction products under specific conditions. Such studies are invaluable for understanding reaction kinetics and selectivity. scienceopen.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide insight into the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. ed.ac.uk MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

For 2-(2-methylprop-1-en-1-yl)naphthalene, the presence of the flexible 2-methylprop-1-en-1-yl side chain introduces conformational complexity. The rotation around the single bond connecting the naphthalene ring to the side chain is a key degree of freedom. A crystal structure analysis of a related compound, 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, revealed specific torsion angles that define the orientation of the side chain relative to the ring. nih.gov MD simulations could explore the full conformational landscape of 2-(2-methylprop-1-en-1-yl)naphthalene in the gas phase or in different solvents, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can explicitly model the effect of the solvent on the molecule's conformation and behavior. rsc.orgresearchgate.net By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or chloroform), one can observe how solvent-solute interactions influence the preferred shape of the molecule and its dynamic properties. This is crucial for understanding its behavior in solution, which is the environment for most chemical reactions and biological processes.

QSAR (Quantitative Structure-Activity Relationship) Modeling in Catalysis or Materials Science

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of a chemical based on its molecular structure. nih.gov These models establish a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, or topological properties) and an observed experimental outcome.

In the context of catalysis or materials science, 2-(2-methylprop-1-en-1-yl)naphthalene or its derivatives could be part of a larger dataset of compounds tested for a specific application. For instance, if used as a ligand in a catalytic system, a QSAR model could be developed to predict the catalytic activity or selectivity based on descriptors of the ligand. mdpi.com Descriptors for 2-(2-methylprop-1-en-1-yl)naphthalene would include its HOMO-LUMO gap, dipole moment, molecular volume, and specific steric parameters describing the shape of the substituent.

By training a model on a set of molecules with known activities, a predictive equation can be derived. This model can then be used to screen new, untested virtual compounds, prioritizing the synthesis and testing of those predicted to have the highest performance. This in-silico screening approach can significantly accelerate the discovery and optimization of new catalysts and materials. mdpi.com

Predictive Modeling of Polymerization Behavior

The 2-(2-methylprop-1-en-1-yl)naphthalene molecule contains a vinyl-like group (the propenyl double bond), suggesting it could potentially act as a monomer in polymerization reactions. Predictive modeling can be a powerful tool to estimate the properties of a polymer based on the structure of its constituent monomer units. researchgate.net

Computational models, often leveraging QSPR principles, can predict various properties of the hypothetical polymer that would be formed from this monomer. These properties could include:

Glass Transition Temperature (Tg): A key characteristic of amorphous polymers.

Refractive Index: Important for optical applications.

Solubility: Predicting how the polymer will behave in different solvents.

Mechanical Properties: Estimating the stiffness and strength of the resulting material.

These models work by calculating descriptors for the monomer, 2-(2-methylprop-1-en-1-yl)naphthalene, and using these as inputs for established correlations that link monomer structure to polymer properties. Such predictive studies are crucial in materials design, allowing for the virtual design and evaluation of new polymers with desired characteristics before undertaking costly and time-consuming experimental synthesis and characterization. researchgate.net

Applications of 2 2 Methylprop 1 En 1 Yl Naphthalene and Its Derivatives in Specialized Chemical Domains

Role in Catalysis: Ligand Design and Catalyst Precursors

The unique electronic and steric properties of the naphthalene (B1677914) ring make it a valuable component in the design of ligands for organometallic catalysis. Its extended π-system can influence the electronic environment of a metal center, while its rigid and bulky structure can provide the steric hindrance necessary to control reactivity and selectivity.

Naphthalene-Substituted Olefins in Organometallic Catalysis

Naphthalene-substituted olefins are integral to the structure of various ligands that stabilize and activate metal centers in catalytic processes. The incorporation of a naphthyl group into a ligand framework can significantly enhance catalyst performance. For instance, in nickel-catalyzed stereospecific cross-couplings, substrates bearing naphthyl groups often exhibit higher yields and stereochemical fidelity, a phenomenon sometimes referred to as the "naphthyl requirement". nih.gov This effect is attributed to the naphthyl group's ability to facilitate a challenging oxidative addition step by stabilizing the transition state through the breaking of its aromaticity. nih.gov

Furthermore, late transition metal catalysts, particularly those based on nickel and palladium with α-diimine ligands, have shown that bulky substituents like 8-arylnaphthyl groups can effectively suppress chain transfer processes during olefin polymerization. This shielding of the metal center's axial sites leads to the production of high molecular weight polyolefins.

A notable application is in olefin metathesis, where second-generation ruthenium catalysts bearing N-naphthyl-substituted N-heterocyclic carbene (NHC) ligands have been synthesized. The substitution on the naphthyl side chains can be tuned to enhance or decrease catalytic performance, depending on the bulkiness and position of the alkyl groups.

Naphthalene-based polymers have also been developed as supports for catalytic systems. These porous, high-stability polymers can immobilize palladium nanoparticles, creating highly efficient and recyclable heterogeneous catalysts for reactions like the Suzuki cross-coupling.

Chiral Catalysts Derived from 2-(2-Methylprop-1-en-1-yl)naphthalene

The rigid backbone of the naphthalene structure is an excellent scaffold for creating chiral environments around a metal center, which is crucial for asymmetric catalysis. While direct derivatization of 2-(2-methylprop-1-en-1-yl)naphthalene into chiral catalysts is not extensively documented, the use of related naphthyl-containing olefins and structures in asymmetric synthesis is well-established.

For example, chiral sulfonamide-based branched olefin ligands incorporating a naphthyl group have been successfully used in Rh-catalyzed asymmetric arylation reactions. acs.org The bulky naphthyl group proved beneficial for achieving high enantioselectivity in the construction of tetrasubstituted carbon stereocenters. acs.org Similarly, the venerable BINOL and NOBIN ligands, which are foundational in asymmetric catalysis, are derived from 2-naphthol, highlighting the importance of the naphthyl moiety in designing effective chiral ligands. researchgate.net

Theoretical and experimental studies have explored the origin of axial chirality in naphthyl-indole frameworks, identifying that non-covalent interactions like C–H⋯π and π⋯π stacking, influenced by the naphthalene ring, are critical in controlling stereoselectivity. rsc.org The development of chiral dinitrogen ligands for asymmetric palladium/norbornene cooperative catalysis further underscores the modularity of the naphthalene scaffold in creating catalysts for assembling C–N axially chiral compounds. nih.gov

Advanced Materials Science Applications

The photophysical and electronic properties of the naphthalene ring, combined with the reactivity of the olefin group, make 2-(2-methylprop-1-en-1-yl)naphthalene and its derivatives attractive candidates for the development of advanced materials. These materials find use in high-performance polymers, optoelectronic devices, and chemical sensors.

Monomers for High-Performance Polymer Synthesis (e.g., optoelectronic polymers, specialty plastics)

The naphthalene nucleus is a key component in a variety of high-performance polymers, prized for its rigidity, thermal stability, and unique electronic characteristics. Incorporating naphthalene units into polymer backbones can significantly enhance their properties. For instance, wholly aromatic thermotropic liquid crystal polyesters (TLCPs) prepared with naphthalene-based monomers exhibit higher glass transition temperatures, better thermal stability, and superior mechanical properties compared to their counterparts without naphthalene units. researchgate.net

Naphthalene-containing polymers, synthesized from precursors like 1-naphthol (B170400) and 2-naphthol, can have glass transition temperatures ranging from 50°C to 200°C and degradation temperatures between 150°C and 500°C. google.com Bio-based naphthalate polymers are also being developed as sustainable alternatives for food packaging, offering improved gas barrier performance and thermal stability over conventional plastics like poly(ethylene terephthalate) (PET). iastate.edu

Moreover, porous polymers incorporating naphthalene, such as polyaminal-linked networks, have demonstrated high efficiency in capturing CO2 and heavy metals, making them promising for environmental applications. mdpi.com The introduction of naphthalene improves the porosity and surface area of these materials, enhancing their adsorption capabilities. mdpi.comnih.gov

Components in Organic Light-Emitting Diodes (OLEDs) or Photovoltaic Devices

Conjugated polymers containing naphthalene units are widely explored as active materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comnih.gov The naphthalene ring's electronic properties make it a useful building block for creating polymers that can absorb and emit light, facilitating essential processes like charge and energy transfer. mdpi.com

Naphthalene is particularly valued for constructing materials that emit blue light, a crucial component for full-color displays. uh.edu Copolymers that alternate fluorene (B118485) and naphthalene vinylene units have been synthesized for use as the active emissive layer in OLEDs. uh.edu These materials exhibit high thermal stability and fluorescence quantum yields, with devices showing light emission at low onset voltages. uh.edu The bulky and electron-rich nature of the naphthalene vinylene unit influences the band structure and conformation of the polymer, allowing for the tuning of its optoelectronic properties. uh.edu

Various polymerization techniques, including electrochemical oxidative polymerization and Yamamoto coupling, are employed to synthesize these advanced polymer materials. mdpi.com

Fluorescent Probes and Sensors for Chemical Detection (non-biological detection)

The inherent fluorescence of the naphthalene core makes it an ideal platform for designing chemosensors. mdpi.com By attaching specific recognition units to the naphthalene scaffold, highly sensitive and selective fluorescent probes can be created for the detection of various chemical species. mdpi.com These sensors operate on principles such as chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the probe triggers a significant increase in fluorescence intensity.

Naphthalene-based fluorescent probes have been successfully developed for the detection of a range of analytes in environmental samples. For instance, Schiff-base sensors incorporating naphthalene can selectively detect metal ions like Zn(II) and Al(III) with low detection limits. mdpi.comtandfonline.comresearchgate.net A probe for Zn(II) demonstrated an 8-fold fluorescence enhancement with a limit of detection (LOD) of 0.33 μM. tandfonline.com Another sensor for Al(III) achieved a detection limit as low as 8.73 × 10⁻⁸ mol/L. mdpi.com

Beyond metal ions, these probes have been engineered to detect other environmental contaminants. A notable example is a sensor for hydrazine, a toxic chemical, which provides a distinct fluorescence response in aqueous solutions and can be integrated into paper-based test strips for portable, on-site detection in water and soil. nih.govresearchgate.net

Table 1: Performance of Naphthalene-Based Fluorescent Probes

| Probe Type | Analyte | Detection Limit (LOD) | Key Features |

|---|---|---|---|

| Schiff-base (PLB3) | Zn(II) | 0.33 μM | 8-fold fluorescence enhancement, selective over Cd(II) |

| Naphthalene derivative (F6) | Al(III) | 8.73 × 10⁻⁸ M | High selectivity and anti-interference ability |

| Naphthalene-based dye | Hydrazine | Not specified | Enables portable, paper-based on-site detection |

Precursors for Fine Chemicals Synthesis (non-pharmaceutical)

While direct, large-scale industrial applications of 2-(2-Methylprop-1-en-1-yl)naphthalene as a precursor for non-pharmaceutical fine chemicals are not extensively documented in publicly available literature, its chemical structure presents several plausible pathways for the synthesis of valuable intermediates. The reactivity of the alkenyl substituent and the aromatic naphthalene core allows for a variety of transformations into compounds with applications in the dye, polymer, and materials science industries.

The primary routes for converting 2-(2-Methylprop-1-en-1-yl)naphthalene into useful fine chemicals involve reactions such as oxidation, ozonolysis, and cycloaddition. These processes can functionalize the molecule, creating intermediates like aldehydes, carboxylic acids, and complex polycyclic structures that serve as building blocks for more specialized chemicals.

Oxidative Cleavage to Yield Key Intermediates

Oxidative cleavage of the carbon-carbon double bond in the 2-methylprop-1-en-1-yl group is a straightforward method to produce valuable chemical synthons. One of the most common and efficient methods for this transformation is ozonolysis. The reaction of 2-(2-Methylprop-1-en-1-yl)naphthalene with ozone, followed by a reductive workup, would theoretically cleave the double bond to yield 2-naphthaldehyde (B31174) and acetone.

2-Naphthaldehyde is a significant intermediate in the synthesis of various organic compounds, including dyes and pigments. For instance, it can undergo condensation reactions with primary amines to form Schiff bases, a class of compounds known for their use in the creation of colorants.

Similarly, strong oxidizing agents can convert the alkenyl group into a carboxylic acid. The oxidation of 2-(2-Methylprop-1-en-1-yl)naphthalene could potentially yield 2-naphthoic acid. This carboxylic acid serves as a precursor in the synthesis of certain azo dyes and pigments. ontosight.ai 2-Naphthoic acid is also utilized as an intermediate in various other organic syntheses. chemicalbook.comguidechem.com

| Starting Material | Reaction | Potential Product | CAS Number | Potential Non-Pharmaceutical Applications |

|---|---|---|---|---|

| 2-(2-Methylprop-1-en-1-yl)naphthalene | Ozonolysis | 2-Naphthaldehyde | 66-99-9 | Intermediate for Schiff base dyes rsc.org |

| 2-(2-Methylprop-1-en-1-yl)naphthalene | Oxidation | 2-Naphthoic acid | 93-09-4 | Intermediate for dyes and pigments ontosight.aihongjinchem.com, photographic chemicals, and special synthetic resins indiafinechemicals.com |

Cycloaddition Reactions for Complex Scaffolds

The naphthalene ring system within 2-(2-Methylprop-1-en-1-yl)naphthalene can participate in cycloaddition reactions, offering a pathway to complex, three-dimensional molecules. These reactions are valuable for creating sp³-rich structures from flat aromatic compounds. semanticscholar.org For instance, visible-light-induced dearomative [4+2] cycloaddition reactions of naphthalene derivatives with vinyl arenes have been shown to produce diverse bicyclo[2.2.2]octa-2,5-diene scaffolds. semanticscholar.org While not specifically demonstrated with 2-(2-Methylprop-1-en-1-yl)naphthalene, the underlying principle suggests its potential as a substrate in such transformations for creating novel molecular architectures for materials science.

Photochemical [2+2] cycloadditions are another class of reactions applicable to naphthalene derivatives, particularly those bearing an acrylic acid moiety. nih.gov While this would require prior modification of the 2-methylprop-1-en-1-yl group, it highlights a potential route for synthesizing complex cyclobutane (B1203170) structures, which could have applications in polymer and materials science.

Polymer Synthesis

The vinyl group in alkenylnaphthalenes makes them potential monomers for polymerization reactions. The synthesis of functional polyolefins is an area of active research, and the incorporation of aromatic groups like naphthalene can impart desirable properties to the resulting polymers, such as thermal stability and specific optical or electronic characteristics. While the direct polymerization of 2-(2-Methylprop-1-en-1-yl)naphthalene is not widely reported, the synthesis of functional hydrocarbon polymers with well-defined structures is a significant area of chemical research. psu.edu

| Chemical Domain | Synthetic Approach | Potential Application of Derivatives |

|---|---|---|

| Dye Synthesis | Oxidative cleavage to 2-naphthaldehyde or 2-naphthoic acid | Precursors for azo dyes and Schiff base colorants ontosight.airsc.orgbyjus.com |

| Materials Science | Cycloaddition reactions | Formation of complex polycyclic scaffolds for novel materials semanticscholar.org |

| Polymer Chemistry | Polymerization of the alkenyl group | Monomer for functional polymers with tailored properties cmu.eduresearchgate.net |

Future Research Directions and Interdisciplinary Prospects for 2 2 Methylprop 1 En 1 Yl Naphthalene Chemistry

Emerging Synthetic Paradigms and Sustainable Chemistry Approaches

The synthesis of substituted naphthalenes is evolving beyond traditional methods, with a strong emphasis on efficiency and sustainability. Modern approaches are increasingly reliant on metal-catalyzed reactions, which offer high regioselectivity and yield. researchgate.netthieme-connect.com Palladium, copper, rhodium, and nickel are among the metals frequently used to catalyze the construction of the naphthalene (B1677914) core through various annulation strategies. researchgate.netthieme-connect.com

A particularly innovative and emerging paradigm is the transmutation of nitrogen-containing heterocycles into all-carbon aromatic systems. nih.govresearchgate.net One such method, inspired by the Wittig reaction, facilitates a nitrogen-to-carbon single-atom swap in isoquinolines to produce substituted naphthalenes. nih.govresearchgate.net This process involves the ring-opening of an isoquinoline (B145761) derivative to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the final naphthalene product. nih.gov This strategy is notable for its use of an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source and its tolerance of a wide array of functional groups. nih.gov

Future synthetic research will likely focus on refining these catalytic systems to use more earth-abundant metals and developing one-pot procedures that minimize waste and energy consumption, aligning with the principles of green chemistry.

Integration with Supramolecular Chemistry and Nanotechnology

The naphthalene moiety is a well-established building block in supramolecular chemistry and nanotechnology due to its rigid, planar structure and its capacity for π–π stacking interactions. nih.gov Derivatives such as Naphthalene Diimides (NDIs) are particularly versatile for creating functional materials through self-assembly. nih.govresearchgate.net These molecules can be functionalized with aliphatic chains, allowing them to spontaneously form highly ordered lamellar structures at interfaces. acs.org

The precise arrangement of these assemblies can be controlled by subtle changes in molecular structure, such as the introduction of double bonds within the aliphatic chains, which influences the packing geometry. acs.org Beyond simple self-assembly, naphthalene derivatives have been incorporated into more complex supramolecular tessellations, forming organic polygons that tile in two dimensions through charge-transfer interactions. nih.gov These organized structures are critical for the development of organic electronic materials. nih.gov

Advanced strategies even employ DNA as a template to guide the assembly of naphthalene derivatives, creating well-defined nanostructures in aqueous solutions. bohrium.com This integration of a synthetic aromatic compound with biological macromolecules opens avenues for creating hybrid materials with programmable structures and functions. The 2-(2-methylprop-1-en-1-yl)naphthalene compound, with its reactive alkenyl group, could serve as a point of attachment or polymerization within such supramolecular frameworks, leading to novel nanomaterials.

Advancements in Computational Methodologies for Predicting Naphthalene-Alkenyl Behavior

Computational chemistry provides indispensable tools for understanding and predicting the properties of naphthalene derivatives. Density Functional Theory (DFT) is a prominent method used to investigate the electronic and structural properties of these molecules. nih.govtandfonline.com Theoretical calculations can elucidate the effects of substituents on the molecule's stability and electronic character. iau.ir

Studies on mono-substituted naphthalenes have shown that the nature and position of the substituent group significantly impact the molecule's frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap. nih.gov For instance, the presence of an amino group (-NH2) can cause a significant reduction in the HOMO-LUMO energy gap, a desirable trait for organic semiconductors. nih.gov The B3LYP-D3 functional, combined with a 6-311++G(d,p) basis set, has proven effective for these calculations. nih.govtandfonline.com

Computational models are also employed to study intermolecular interactions, which are fundamental to the supramolecular assembly discussed previously. acs.orgnih.gov Calculations can determine the interaction energies and preferred geometries of clusters, such as naphthalene interacting with water or hydrogen sulfide (B99878) molecules. acs.orgnih.gov For the naphthalene···H₂S complex, the interaction is dominated by dispersion forces, with a calculated interaction energy of -2.92 kcal/mol at the CCSD(T) level of theory. nih.gov Such computational insights are crucial for designing molecules like 2-(2-methylprop-1-en-1-yl)naphthalene for specific applications in materials science where intermolecular forces dictate performance.

| Complex | Computational Method | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Naphthalene···H₂O | CCSD(T) | -2.95 | nih.gov |

| Naphthalene···H₂S | CCSD(T) | -2.92 | nih.gov |

| Naphthalene···H₂S | MP2 | Overestimated | nih.gov |

| Naphthalene···H₂S | MPWB1K | Similar to CCSD(T) | nih.gov |

Unexplored Reactivity Patterns and Novel Transformations

The naphthalene skeleton is a platform for a wide range of chemical reactions, including electrophilic substitution, oxidation, and reduction. numberanalytics.comnumberanalytics.com However, current research is focused on developing novel transformations that offer unprecedented control over regioselectivity. nih.gov C-H bond activation has emerged as a powerful strategy for the direct functionalization of the naphthalene core, avoiding the need for pre-functionalized starting materials. nih.gov

Ruthenium-catalyzed reactions, for example, have enabled the selective functionalization of the remote C5 position of the naphthalene ring, a traditionally challenging feat. acs.org Similarly, palladium-catalyzed dearomative 1,4-difunctionalization reactions can transform the flat aromatic system into three-dimensional structures by creating π-allylpalladium intermediates that are subsequently captured by nucleophiles. nih.gov These advanced organometallic methods open up new possibilities for transforming 2-(2-methylprop-1-en-1-yl)naphthalene, allowing for the installation of new functional groups at specific positions or the alteration of the core aromatic structure itself. acs.orgnih.gov

The alkenyl side chain of 2-(2-methylprop-1-en-1-yl)naphthalene also presents opportunities for unexplored reactivity, such as unique cycloaddition reactions, polymerization, or metathesis, which could lead to novel polymers and complex molecular architectures.

Synergistic Research Across Materials Science and Synthetic Organic Chemistry

The collaboration between synthetic organic chemistry and materials science is critical for developing next-generation functional materials. Naphthalene derivatives are at the forefront of this interdisciplinary research, serving as key components in organic electronics and biomedical devices. numberanalytics.com

For instance, naphthalene derivatives end-capped with 2-(diphenylamino)-9,9-diethylfluorene groups have been synthesized and used as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). ingentaconnect.com The synergy is evident as synthetic chemists design and create the molecules, while materials scientists fabricate and test the devices. A device utilizing one such derivative exhibited a luminous efficiency of 2.79 cd/A and an external quantum efficiency of 2.30% at 1,000 cd/m². ingentaconnect.com

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Luminous Efficiency | 2.79 cd/A | at 1,000 cd/m² | ingentaconnect.com |

| Power Efficiency | 1.19 lm/W | at 1,000 cd/m² | ingentaconnect.com |

| External Quantum Efficiency | 2.30% | at 1,000 cd/m² | ingentaconnect.com |

| CIE Coordinates | (0.14, 0.12) | at 8.0 V | ingentaconnect.com |

In another synergistic application, functionalized derivatives of 1,4-dimethylnaphthalene (B47064) have been developed as precursors for the controlled release of singlet oxygen. nih.gov These molecules form metastable endoperoxides upon photochemical activation, which can then release cytotoxic singlet oxygen for potential anticancer applications. nih.gov The design of these molecules, their synthesis, and their incorporation into biocompatible carrier materials like nanoparticles represent a clear fusion of synthetic chemistry and materials science for biomedical purposes. nih.gov The specific structure of 2-(2-methylprop-1-en-1-yl)naphthalene could be similarly functionalized to create novel photoactive or electroactive materials.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2-(2-Methylprop-1-en-1-yl)naphthalene and structurally related compounds?

- Methodological Answer : Isolation and synthesis of similar derivatives (e.g., naphthalene-based terpenoids) often involve ethanol extraction followed by chromatographic separation (e.g., silica gel column chromatography). Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, compounds with 2-methylprop-1-en-1-yl substituents were characterized via 2D-NMR and high-resolution MS in studies of plant-derived terpenoids .

Q. How can X-ray crystallography be applied to determine the molecular structure of 2-(2-Methylprop-1-en-1-yl)naphthalene?

- Methodological Answer : Use single-crystal X-ray diffraction with refinement via programs like SHELXL . Key steps include crystal mounting, data collection (e.g., Mo/Kα radiation), and refinement against F² using full-matrix least-squares. SHELX software is widely validated for small-molecule crystallography, ensuring precise bond-length and angle measurements .

Q. What are the inclusion criteria for toxicological studies on methyl-substituted naphthalenes like 2-(2-Methylprop-1-en-1-yl)naphthalene?

- Methodological Answer : Follow frameworks such as ATSDR's systematic review guidelines, which prioritize peer-reviewed studies on inhalation, oral, or dermal exposure routes in humans and lab mammals. Outcomes must include systemic effects (e.g., hepatic, respiratory) and mechanistic data (e.g., metabolic pathways). Non-peer-reviewed studies require expert validation .

Q. Which analytical techniques are suitable for quantifying environmental emissions of 2-(2-Methylprop-1-en-1-yl)naphthalene?

- Methodological Answer : Headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS) is effective. For museum artifacts, emission rates were quantified at varying temperatures (17–21°C) using passive sampling and thermal desorption tubes, followed by GC-MS calibration against reference standards .

Advanced Research Questions

Q. How can contradictory findings in methylnaphthalene toxicity studies be resolved?

- Methodological Answer : Conduct a risk-of-bias assessment using standardized questionnaires (e.g., Table C-7 for animal studies ). Evaluate factors like dose randomization, allocation concealment, and outcome reporting. Meta-analyses should stratify data by species, exposure duration, and metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) .

Q. What computational methods predict the environmental fate of 2-(2-Methylprop-1-en-1-yl)naphthalene?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Molecular dynamics simulations can model interactions with soil organic matter, while Gaussian-based DFT calculations predict oxidation pathways (e.g., epoxidation at the allylic double bond) .

Q. How does the 2-methylprop-1-en-1-yl substituent influence the photostability of naphthalene derivatives?

- Methodological Answer : Compare UV-Vis spectra of the compound with unsubstituted naphthalene. The electron-donating methylpropene group may redshift absorption maxima, increasing photoreactivity. Accelerated aging studies under UV light, monitored via HPLC, can quantify degradation products (e.g., quinones or epoxides) .

Q. What strategies mitigate matrix interference in detecting 2-(2-Methylprop-1-en-1-yl)naphthalene in biological samples?

- Methodological Answer : Use solid-phase extraction (SPE) with hydrophobic cartridges (e.g., C18) to isolate the compound from plasma or urine. Confirm recovery rates via spiked internal standards (e.g., deuterated naphthalene). LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity by targeting unique fragmentation ions (e.g., m/z 184 → 128) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.